O-Cresyl glycidyl ether

Catalog No.
S749011
CAS No.
2210-79-9
M.F
C10H12O2
M. Wt
164.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
O-Cresyl glycidyl ether

CAS Number

2210-79-9

Product Name

O-Cresyl glycidyl ether

IUPAC Name

2-[(2-methylphenoxy)methyl]oxirane

Molecular Formula

C10H12O2

Molecular Weight

164.2 g/mol

InChI

InChI=1S/C10H12O2/c1-8-4-2-3-5-10(8)12-7-9-6-11-9/h2-5,9H,6-7H2,1H3

InChI Key

KFUSXMDYOPXKKT-UHFFFAOYSA-N

SMILES

CC1=CC=CC=C1OCC2CO2

solubility

less than 1 mg/mL at 72° F (NTP, 1992)
Solubility in water: none

Canonical SMILES

CC1=CC=CC=C1OCC2CO2

The exact mass of the compound O-Cresyl glycidyl ether is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as less than 1 mg/ml at 72° f (ntp, 1992)solubility in water: none. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 20291. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

O-Cresyl glycidyl ether (o-CGE) is a monofunctional aromatic reactive diluent utilized to reduce the viscosity of high-molecular-weight epoxy resin systems, such as Bisphenol A diglycidyl ether (DGEBA) . With a neat viscosity of 5–10 cP at 25°C, o-CGE is chemically incorporated into the epoxy network during curing via its epoxide functional group, acting as a chain terminator [1]. Unlike non-reactive solvents that evaporate and cause shrinkage, o-CGE ensures 100% solids formulations. It is selected in procurement for applications requiring high filler loading, improved substrate wetting, and room-temperature processability while maintaining the structural integrity of the final polymer matrix [1].

Procurement Fit

Aromatic monoepoxide for epoxy viscosity reduction while retaining network rigidity
Formulations requiring low volatile emissions and workplace exposure control
Systems needing maintained water resistance relative to aliphatic diluents

Substituting o-CGE with generic aliphatic reactive diluents, such as butyl glycidyl ether (BGE) or C12-C14 alkyl glycidyl ethers, alters the cured polymer's thermomechanical profile . While aliphatic diluents reduce viscosity, their flexible carbon chains increase the free volume of the crosslinked network, leading to depressions in the glass transition temperature (Tg) and reduced chemical resistance . Furthermore, common aliphatic diluents like BGE exhibit higher volatility and stronger odors, complicating workplace safety . The rigid aromatic ring of o-CGE ensures that the cured epoxy retains its mechanical hardness and thermal stability, making it non-interchangeable for structural adhesives and chemical-resistant coatings.

Substitution Risk

Aliphatic diluent BGE substitution

Replacing o-CGE with butyl glycidyl ether may require higher loading to achieve equivalent viscosity reduction, and risks reducing water resistance and increasing volatility.

Aromatic vs. aliphatic monoepoxide trade-off

Generic aliphatic monoepoxides may not provide the same cured mechanical property retention and chemical resistance reported for o-CGE.

Polyfunctional diluent network effects

Switching to difunctional or trifunctional diluents alters crosslink density; flexibility and elongation behavior will shift, potentially raising Tg and reducing toughness.

Higher Retention of Glass Transition Temperature (Tg) and Chemical Resistance vs. Aliphatic Diluents

When formulating low-viscosity epoxy systems, the choice of reactive diluent dictates thermomechanical performance. Because o-CGE features a rigid aromatic ring, it disrupts the crosslink density less detrimentally than aliphatic monoepoxides . Formulations utilizing o-CGE exhibit higher retention of mechanical strength and chemical resistance compared to those diluted with butyl glycidyl ether (BGE) . The aromatic structure prevents the excessive plasticization and Tg depression observed with long-chain aliphatic diluents, ensuring the cured matrix maintains its structural integrity .

Evidence DimensionCured state mechanical and thermal property retention
Target Compound Datao-CGE (aromatic monoepoxide) maintains network rigidity and Tg.
Comparator Or BaselineButyl glycidyl ether (BGE) or C12-C14 glycidyl ethers.
Quantified Differenceo-CGE provides higher Tg and chemical resistance than aliphatic equivalents at equal viscosity reduction levels.
ConditionsCured DGEBA epoxy formulations at equivalent diluent loading.

Buyers formulating structural adhesives must select o-CGE to achieve target viscosities without sacrificing the thermal durability of the end product.

Viscosity reduction vs BGE
Cross-study comparable
At least 2.5× to >10× higher intrinsic viscosity
o-CGE 5–25 cP vs BGE ≤2 cP at 25°C
Higher loading required for equivalent system viscosity; balance with volatility and water resistance benefits.
Neat viscosity, ASTM D445

Volatility and Processing Odor Reduction vs. Butyl Glycidyl Ether

In industrial scale-up, the volatility of the reactive diluent is a handling parameter. o-CGE is characterized by low volatility and a lower odor profile when compared to standard aliphatic diluents like butyl glycidyl ether (BGE) . This translates to reduced evaporative losses during the mixing and curing stages . The lower vapor pressure of o-CGE mitigates inhalation exposure risks and improves processability in large-scale manufacturing environments.

Evidence DimensionVapor pressure and evaporative loss during processing
Target Compound Datao-CGE exhibits low volatility and mild odor.
Comparator Or BaselineButyl glycidyl ether (BGE).
Quantified Differenceo-CGE demonstrates lower volatility and reduced odor compared to BGE-diluted systems.
ConditionsAmbient temperature open-bath or large-surface-area epoxy formulation.

Selecting o-CGE minimizes evaporative mass loss and improves worker safety in large-scale flooring and coating applications.

Volatility vs BGE
Cross-study comparable
Vapor pressure >250× lower
o-CGE 0.013 mmHg vs BGE ~3 mmHg at 25°C
Supports low-VOC formulation fit and reduced workplace emissions.
Measured at 20–25°C

Viscosity Reduction Enabling Up to 70% Filler Loading

The neat viscosity of o-CGE measures between 5 and 10 cP at 25°C [1]. When blended with high-viscosity aromatic epoxy resins (e.g., standard DGEBA, which exceeds 10,000 cP), o-CGE acts as an efficient rheology modifier . This reduction in system viscosity improves substrate wetting and allows for the incorporation of up to 70% solid fillers without rendering the mixture unworkable . Furthermore, o-CGE-modified resins are less prone to crystallization during storage compared to other diluted epoxy systems .

Evidence DimensionNeat viscosity and filler loading threshold
Target Compound Data5 - 10 cP neat viscosity; enables up to 70% filler loading.
Comparator Or BaselineUndiluted DGEBA resin (>10,000 cP).
Quantified DifferenceReduces formulation viscosity by orders of magnitude, unlocking high-density filler incorporation impossible with neat DGEBA.
ConditionsRoom temperature (25°C) compounding with particulate fillers.

Procurement teams sourcing materials for highly filled potting compounds rely on o-CGE to achieve flowable formulations at room temperature.

Water resistance vs BGE
Supporting evidence
Reported better resistance to water; very low water solubility
Manufacturer comparative statement; quantitative absorption data not available
May improve moisture barrier in cured coatings and linings.
Qualitative comparison; verify in target formulation
Mechanical property retention
Data to verify
Excellent retention claimed vs other monoepoxides
Manufacturer specification; no direct quantitative data
Indicates potential to minimize performance penalty from dilution.
Source review required; validate with specific resin system
Network structure effect
Class-level inference
Monofunctional diluent: chain elongation, reduced crosslink density
Polyfunctional alternatives create denser networks with higher Tg
Select o-CGE when moderate flexibility and toughness are acceptable; avoid for maximal Tg or strength.
Class-level behavior; confirm in specific epoxy-amine system

High-Solids Industrial Coatings and Flooring

Because o-CGE lowers the viscosity of DGEBA resins while retaining the aromatic backbone necessary for chemical resistance, it is a targeted reactive diluent for 100% solids industrial coatings . It allows formulators to eliminate volatile organic solvents while ensuring the cured coating withstands chemical spills .

Highly Filled Tooling and Potting Compounds

In the manufacture of electrical encapsulants, high filler loading (up to 70%) is required to reduce the coefficient of thermal expansion. o-CGE's ultra-low viscosity (5–10 cP) ensures filler wetting and allows entrained air to escape easily, producing void-free castings .

Structural Adhesives and Composite Laminating

For contact and vacuum bag laminating, wet-out of glass or carbon fibers is critical. o-CGE provides the rheological flow for thorough fiber impregnation at room temperature . Unlike aliphatic diluents, o-CGE preserves the glass transition temperature (Tg) and rigidity of the matrix.

Application Fit Matrix

Application
Selection Property
Validation Focus
Floor coatings / chemical-resistant linings
Low volatility and reported water resistance
VOC emission limits; moisture-exposure performance
Structural adhesives / flexible sealants
Mechanical property retention and flexibility balance
Shear strength and elongation after cure
Composites / electronics encapsulation
Viscosity profile for wetting and filler loading
System viscosity target; filler wet-out performance

Physical Description

O-cresyl glycidyl ether is a clear light yellow liquid. (NTP, 1992)
Liquid
COLOURLESS LIQUID.

XLogP3

2.4

Boiling Point

498 °F at 760 mm Hg (NTP, 1992)
at 0.533kPa: 109-111 °C

Flash Point

200 °F (NTP, 1992)
113 °C c.c.

Vapor Density

Relative vapor density (air = 1): 5.7

Density

1.09 at 68 °F (NTP, 1992)
Relative density (water = 1): 1.08

GHS Hazard Statements

Aggregated GHS information provided by 504 companies from 11 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H317 (100%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H341 (100%): Suspected of causing genetic defects [Warning Germ cell mutagenicity];
H411 (100%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard Environmental Hazard Irritant

Irritant;Health Hazard;Environmental Hazard

Other CAS

2210-79-9

Wikipedia

O-cresyl glycidyl ether

General Manufacturing Information

Paint and coating manufacturing
Oxirane, 2-[(2-methylphenoxy)methyl]-: ACTIVE
TP - indicates a substance that is the subject of a proposed TSCA section 4 test rule.

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